molecular formula C16H11ClN2O2S2 B4263857 5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide

5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide

Cat. No. B4263857
M. Wt: 362.9 g/mol
InChI Key: UYGHRKMRJKKGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide is a chemical compound with the molecular formula C18H11ClN2O2S2. It is also known as CBTF and belongs to the family of bithiophene derivatives. The compound has gained significant attention due to its potential applications in scientific research, particularly in the field of organic electronics and materials science.

Mechanism of Action

The mechanism of action of CBTF is not well understood. However, it is believed that the compound interacts with the active sites of enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
CBTF has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBTF is its high purity and stability, making it easy to handle and use in lab experiments. However, one of the limitations of CBTF is its relatively low solubility in common organic solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of CBTF in scientific research. One potential area of application is in the development of organic photovoltaics, where CBTF could be used as a building block for the synthesis of new materials with improved properties. Additionally, CBTF could also be used in the development of new drug candidates for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of CBTF in these areas.

Scientific Research Applications

CBTF has shown potential applications in the field of organic electronics, particularly in the development of organic semiconductors and organic field-effect transistors (OFETs). It has been reported that CBTF exhibits a high charge carrier mobility and good stability, making it a promising candidate for use in electronic devices.

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S2/c17-10-5-3-9(4-6-10)15(21)19-16-13(14(18)20)11(8-23-16)12-2-1-7-22-12/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGHRKMRJKKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(4-Chlorobenzamido)-2,3'-bithiophene-4'-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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